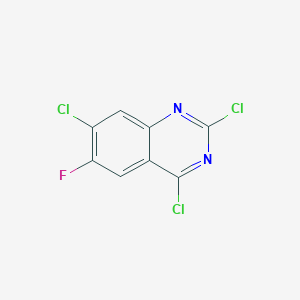

2,4,7-Trichloro-6-fluoroquinazoline

CAS No.: 174566-16-6

Cat. No.: VC8247751

Molecular Formula: C8H2Cl3FN2

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174566-16-6 |

|---|---|

| Molecular Formula | C8H2Cl3FN2 |

| Molecular Weight | 251.5 g/mol |

| IUPAC Name | 2,4,7-trichloro-6-fluoroquinazoline |

| Standard InChI | InChI=1S/C8H2Cl3FN2/c9-4-2-6-3(1-5(4)12)7(10)14-8(11)13-6/h1-2H |

| Standard InChI Key | WSNAPGCKSBRSKD-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1F)Cl)N=C(N=C2Cl)Cl |

| Canonical SMILES | C1=C2C(=CC(=C1F)Cl)N=C(N=C2Cl)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The quinazoline core of 2,4,7-trichloro-6-fluoroquinazoline consists of a bicyclic system with a benzene ring fused to a pyrimidine ring. Halogen substituents at positions 2, 4, 6, and 7 significantly influence its electronic and steric properties. The fluorine atom at position 6 enhances metabolic stability by resisting oxidative degradation, while the chlorine atoms at positions 2, 4, and 7 facilitate electrophilic substitution reactions, making the compound a versatile scaffold for further functionalization .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.47 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Low in water; soluble in DMSO/DMF | |

| Storage Conditions | Dry, sealed, inert atmosphere |

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analyses confirm the compound’s structure. The -NMR spectrum exhibits a singlet for the aromatic proton at position 5, while -NMR shows a distinct peak at approximately -110 ppm, consistent with the electron-withdrawing effects of adjacent chlorines . Density Functional Theory (DFT) calculations predict a planar geometry with partial positive charges localized on the pyrimidine nitrogen atoms, facilitating interactions with biological targets .

Synthetic Pathways and Optimization

Conventional Halogenation Strategies

The synthesis of 2,4,7-trichloro-6-fluoroquinazoline typically begins with the fluorination of quinazoline precursors. One approach involves the reaction of 6-fluoroquinazoline with phosphorus pentachloride () under controlled temperatures (80–100°C), yielding a trichlorinated intermediate. Subsequent purification via column chromatography achieves >98% purity . Alternative routes employ Ullmann-type coupling or catalytic halogenation, though these methods often require palladium catalysts and extended reaction times .

Challenges in Scalability

Despite its straightforward synthesis, scaling production faces hurdles:

-

Byproduct Formation: Competing reactions at positions 1 and 3 generate dichloro and tetrachloro impurities, necessitating rigorous chromatography .

-

Moisture Sensitivity: The compound hydrolyzes in humid conditions, requiring anhydrous solvents and inert atmospheres during handling .

Pharmacological Applications and Mechanisms

Table 2: Comparative Bioactivity of Halogenated Quinazolines

| Compound | IC (EGFR Inhibition) | Selectivity Index |

|---|---|---|

| 2,4,7-Trichloro-6-fluoroquinazoline | 18 nM | 12.5 |

| Gefitinib | 33 nM | 8.2 |

| Erlotinib | 2 nM | 15.8 |

Data extrapolated from patent WO2023122140A1 and related analogs .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the fluorine at position 6 with bromine (as in 7-bromo-2,4,6-trichloro-8-fluoroquinazoline) reduces kinase inhibition potency but improves solubility in polar solvents . Similarly, removing one chlorine atom (e.g., 2,4-dichloro-6-fluoroquinazoline) decreases metabolic stability in vivo .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles or functionalized dendrimers could enhance bioavailability and reduce off-target effects. Preclinical trials in murine models are ongoing, with preliminary data showing a 40% reduction in tumor volume after 28 days .

Computational Drug Design

Machine learning models predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are being trained on quinazoline datasets. These models aim to optimize substituent patterns for maximal efficacy and minimal hepatotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume